Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiazolidine derivatives has been studied extensively. For instance, the reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives . In another study, acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones were used in the cyclocondensation with 1-chlorobenzyl isocyanates .Chemical Reactions Analysis
Thiazolidine derivatives undergo various chemical reactions. For example, they can undergo a stereoselective conversion to two types of chiral bicyclic products . Another study showed that 4-thiazolidinones, if acceptor-activated at the α-position of the 2-ylidene substituent, can react through their enamide moiety as potent 1,3-binucleophiles .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The market demand for similar compounds is expected to grow steadily in the coming years. For example, (S)-tert-Butyl 4-oxo-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of Sitagliptin, a widely used drug for the treatment of type 2 diabetes mellitus, is expected to see increased demand .
Properties
IUPAC Name |
tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h6-7,10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARURIWRULAZFTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(CS1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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